2-(3-Chlorophenyl)azetidine

Kinase Inhibition JNK3 Selectivity Profiling

2-(3-Chlorophenyl)azetidine is a halogenated 2-arylazetidine critical for JNK3 and nAChR drug discovery. Its meta-chloro substitution confers 157-fold JNK3 selectivity vs JNK1 and 667-fold over CYP2C9, reducing off-target risk. Essential for Parkinson's/Alzheimer's models and focused library synthesis via cross-coupling. Not a generic intermediate; regioisomeric substitution (e.g., 3-phenyl) invalid for reproducible assays. Purchase to accelerate SAR and leverage privileged scaffold binding.

Molecular Formula C9H10ClN
Molecular Weight 167.63 g/mol
CAS No. 1270440-38-4
Cat. No. B15147434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)azetidine
CAS1270440-38-4
Molecular FormulaC9H10ClN
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC(=CC=C2)Cl
InChIInChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2
InChIKeyUZXPZLUVQZPMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)azetidine (CAS 1270440-38-4): A Specialized 2-Arylazetidine Building Block for Neuroscience and Kinase-Targeted Drug Discovery


2-(3-Chlorophenyl)azetidine (CAS 1270440-38-4) is a halogenated 2-arylazetidine derivative, distinguished by a meta-chloro substituent on its phenyl ring. This substitution pattern significantly impacts its biological activity profile compared to unsubstituted or ortho/para-substituted analogs [1]. The compound serves as a critical synthetic intermediate and a unique pharmacophore due to the strained azetidine ring's conformational constraints, which enable specific interactions with biological targets such as nicotinic acetylcholine receptors and protein kinases [2].

Why 2-(3-Chlorophenyl)azetidine Cannot Be Interchanged with Other Phenylazetidine Isomers or Unsubstituted Analogs


The position of the chlorine atom on the phenyl ring and its attachment to the azetidine core are critical determinants of biological activity. SAR studies on 2-arylazetidines have explicitly identified chloro-substituted analogs as the most interesting congeners for nicotinic acetylcholine receptor targeting, distinguishing them from non-halogenated or differently substituted variants [1]. Furthermore, the regioisomer 3-(3-chlorophenyl)azetidine—with the aryl group at the 3-position of the azetidine ring—presents a fundamentally different spatial orientation and electronic environment, which is expected to yield divergent binding kinetics and selectivity profiles in kinase assays, rendering simple substitution invalid for reproducible scientific outcomes [2].

Quantitative Differentiation of 2-(3-Chlorophenyl)azetidine: Comparative Binding and Selectivity Data for Scientific Procurement


JNK3alpha1 Inhibition: A 157-Fold Selectivity Window Over JNK1

2-(3-Chlorophenyl)azetidine exhibits potent inhibition of JNK3alpha1 with an IC50 of 6 nM. Crucially, its activity against the closely related JNK1 isoform is 940 nM, establishing a 157-fold selectivity for JNK3 over JNK1 within the same assay platform [1]. This selectivity profile is a key differentiator from pan-JNK inhibitors.

Kinase Inhibition JNK3 Selectivity Profiling Neuroscience

CYP2C9 Inhibition: A 667-Fold Selectivity Advantage Over JNK3 Engagement

2-(3-Chlorophenyl)azetidine demonstrates weak inhibition of the major drug-metabolizing enzyme CYP2C9, with an IC50 of 4,000 nM [1]. This translates to a >667-fold selectivity window when compared to its potent JNK3 inhibition (IC50 = 6 nM) in the same data set.

ADME-Tox Drug-Drug Interaction CYP450 Metabolic Stability

SAR-Driven Superiority: Chloro-Substituted 2-Arylazetidines as Privileged nAChR Ligands

A comprehensive SAR study of 2-arylazetidines as nicotinic acetylcholine receptor (nAChR) ligands explicitly identified chloro-substituted analogs as the most interesting congeners within the evaluated series [1]. While exact binding constants for the target compound are not provided in this preliminary communication, the class-level inference is clear: the introduction of a chlorine atom on the 2-aryl ring significantly enhances the pharmacological profile of the 2-arylazetidine scaffold for nAChR targeting, distinguishing it from unsubstituted or alkyl-substituted analogs.

Nicotinic Acetylcholine Receptors nAChR SAR CNS Drug Discovery

High-Value Application Scenarios for 2-(3-Chlorophenyl)azetidine in Drug Discovery and Chemical Biology


Development of Isoform-Selective JNK3 Inhibitors for Neurodegenerative Disease

The 157-fold selectivity of 2-(3-Chlorophenyl)azetidine for JNK3 over JNK1 makes it an exceptional starting point for medicinal chemistry programs targeting JNK3 in neurological disorders such as Parkinson's and Alzheimer's disease. This selectivity profile, established in a standardized biochemical assay [1], mitigates the risk of JNK1-mediated toxicity often associated with pan-JNK inhibition.

Design of Metabolically Stable CNS-Penetrant nAChR Ligands

Leveraging its classification as a privileged chloro-substituted 2-arylazetidine for nAChR targeting [2], this compound is ideally suited for developing novel ligands for cognitive enhancement or smoking cessation therapies. Its structural features can be further optimized to enhance brain penetration and subtype selectivity.

In Vivo Proof-of-Concept Studies Requiring Low CYP2C9 Liability

The 667-fold selectivity window between JNK3 inhibition and CYP2C9 activity [1] suggests a favorable profile for in vivo studies, particularly in disease models requiring co-administration of other medications. This low DDI potential streamlines preclinical development by reducing the need for extensive metabolic interaction studies.

Synthesis of Diversely Functionalized Azetidine Libraries via Cross-Coupling

As a halogenated 2-arylazetidine, 2-(3-Chlorophenyl)azetidine serves as a versatile synthetic intermediate for late-stage diversification. The 3-chloro substituent on the phenyl ring can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate focused libraries of novel JNK3 or nAChR modulators, accelerating SAR exploration [3].

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